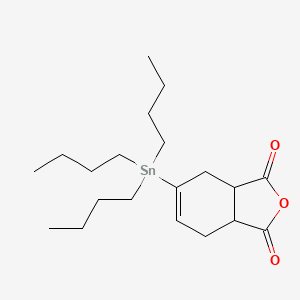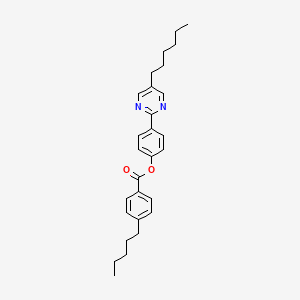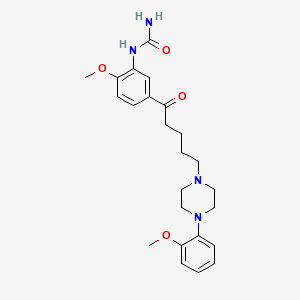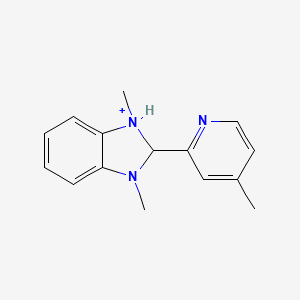
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cyclization reaction involving a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce demethylated derivatives .
科学的研究の応用
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules such as DNA and proteins.
作用機序
The mechanism of action of 1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1,3-Dimethylbenzimidazole: Similar in structure but lacks the pyridine ring.
2-Methylbenzimidazole: Contains a methyl group but differs in the position and number of methyl groups.
Uniqueness
1,3-Dimethyl-2-(4-methylpyridin-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium is unique due to the presence of both the benzimidazole and pyridine rings, which confer distinct chemical and biological properties .
特性
CAS番号 |
92506-39-3 |
|---|---|
分子式 |
C15H18N3+ |
分子量 |
240.32 g/mol |
IUPAC名 |
1,3-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-16-12(10-11)15-17(2)13-6-4-5-7-14(13)18(15)3/h4-10,15H,1-3H3/p+1 |
InChIキー |
FSTQRPHSQAKCLC-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=NC=C1)C2[NH+](C3=CC=CC=C3N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


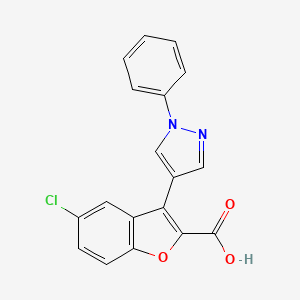
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
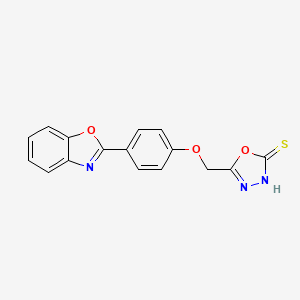

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
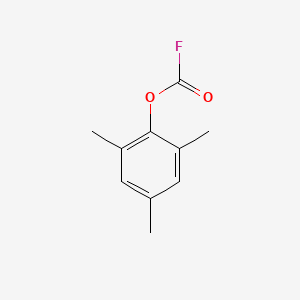
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
